molecular formula C12H13BrF2O3 B1418732 Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate CAS No. 1057674-78-8

Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate

Cat. No. B1418732
M. Wt: 323.13 g/mol
InChI Key: RVRFEZCHTGNTFJ-UHFFFAOYSA-N
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Description

Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate is a chemical compound with the CAS number 1057674-78-8 . It has a molecular formula of C12H13BrF2O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propanoate group via an ethyl bridge . The average mass of the molecule is 323.131 Da .

Scientific Research Applications

1. Field: Medicinal Chemistry Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

2. Application: Treatment of Various Disorders The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

3. Methods of Application While the specific methods of application or experimental procedures for “Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate” are not detailed in the sources, indole derivatives are generally synthesized in the lab and then tested in vitro or in vivo for their biological activity .

4. Results or Outcomes Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

5. Field: Organic Chemistry “Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate” could potentially be used in the synthesis of trifluoromethyl phenyl sulfone .

Application: Synthesis of Trifluoromethyl Phenyl Sulfone Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylation agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Results or Outcomes The outcome of this process is the S-trifluoromethylation of thiophenols .

6. Field: Agrochemical and Pharmaceutical Industries “Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate” could potentially be used in the synthesis of trifluoromethylpyridines .

Application: Synthesis of Trifluoromethylpyridines Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .

Results or Outcomes More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

7. Field: Organic Synthesis “Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate” could potentially be used as a starting material in the synthesis of various organic compounds .

Application: Synthesis of Organic Compounds This compound could be used in the synthesis of a wide range of organic compounds due to its bromo and difluoromethoxy functional groups . These functional groups could undergo various reactions to form new bonds and structures .

Results or Outcomes The outcome of this process is the synthesis of a wide range of organic compounds .

8. Field: Material Science “Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate” could potentially be used in the synthesis of materials with unique properties .

Application: Synthesis of Materials This compound could be used in the synthesis of materials with unique properties such as high thermal stability, resistance to chemicals, and unique optical properties .

Results or Outcomes The outcome of this process is the synthesis of materials with unique properties .

Safety And Hazards

While specific safety and hazard information for Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate is not available, compounds with similar structures, such as Ethyl bromopyruvate, are known to be severe poisons and irritants . Therefore, it’s crucial to handle Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate with appropriate safety precautions.

properties

IUPAC Name

ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c1-2-17-11(16)6-3-8-7-9(13)4-5-10(8)18-12(14)15/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRFEZCHTGNTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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